1-{[1-(4-tert-butylbenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine
Description
The compound 1-{[1-(4-tert-butylbenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine is a sulfonamide derivative featuring a piperidine backbone linked to a substituted pyrazole ring.
Properties
IUPAC Name |
(4-tert-butylphenyl)-(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S/c1-15-19(28(26,27)23-13-7-6-8-14-23)16(2)24(22-15)20(25)17-9-11-18(12-10-17)21(3,4)5/h9-12H,6-8,13-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXWMFQECXGHIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)C(C)(C)C)C)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
(a) Piperidine vs. Piperazine Backbones
- Piperidine Derivatives: Example: 4-(2,4-Dichlorophenoxy)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine (C16H19Cl2N3O3S, MW 404.31)
- Features a six-membered piperidine ring with a single nitrogen atom.
- Higher lipophilicity (XLogP 3.6) due to dichlorophenoxy substituents. Target Compound: The tert-butylbenzoyl group likely increases steric hindrance and lipophilicity compared to dichlorophenoxy substituents.
Piperazine Derivatives :
- Contains a seven-membered piperazine ring with two nitrogen atoms.
- Lower molecular weight and reduced lipophilicity compared to piperidine analogs.
(b) Pyrazole Substituents
- Difluoromethyl Substitution :
- Difluoromethyl group enhances metabolic stability and electronic effects.
- Target Compound : The 4-tert-butylbenzoyl group may improve target affinity but reduce solubility compared to difluoromethyl derivatives.
Physicochemical Properties
*Estimates based on structural analogs.
Structural Refinement and Crystallography
- SHELX Applications: Programs like SHELXL and SHELXS are critical for refining crystal structures of sulfonamide derivatives . Structural data for analogs (e.g., dichlorophenoxy-piperidine) highlight conformational preferences, such as planar pyrazole rings and axial sulfonyl group orientation .
Key Findings and Implications
Substituent Effects : The tert-butylbenzoyl group in the target compound likely confers superior target affinity but may compromise solubility compared to halogenated or smaller substituents.
Backbone Influence : Piperidine derivatives generally exhibit higher lipophilicity and molecular weight than piperazine analogs, impacting pharmacokinetic profiles.
Therapeutic Potential: Structural similarities to PKR1-targeting compounds suggest CNS applications, though further in vivo studies are required.
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